
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is a functionalized imidazolium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound is notable for its unique structure, which includes a hydroxyethyl group and an undecyl chain, making it versatile for various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate typically involves the alkylation of imidazole derivatives. A common method includes the reaction of 1-(2-hydroxyethyl)imidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The final product is typically purified through recrystallization or column chromatography.
化学反应分析
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The acetate anion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) can facilitate anion exchange.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of new ionic liquids with different anions.
科学研究应用
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and thermal stability.
Biology: Employed in the stabilization of enzymes and proteins, enhancing their activity and stability.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the extraction and separation of metals, as well as in the formulation of lubricants and surfactants.
作用机制
The mechanism by which 4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the undecyl chain provides hydrophobic interactions that can disrupt lipid membranes. The imidazolium ring can engage in electrostatic interactions with negatively charged species, enhancing its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
4,5-Dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium acetate is unique due to its combination of a hydroxyethyl group and a long undecyl chain, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it particularly effective in applications requiring amphiphilic characteristics, such as in the stabilization of emulsions and the solubilization of hydrophobic compounds.
属性
CAS 编号 |
94023-42-4 |
|---|---|
分子式 |
C16H32N2O.C2H4O2 C18H36N2O3 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
acetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C16H32N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;1-2(3)4/h19H,2-15H2,1H3;1H3,(H,3,4) |
InChI 键 |
JQWVEKVPFBJSAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=NCCN1CCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


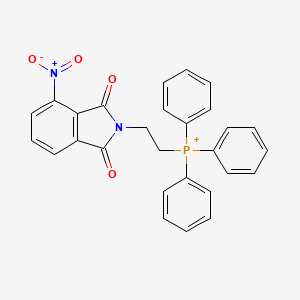
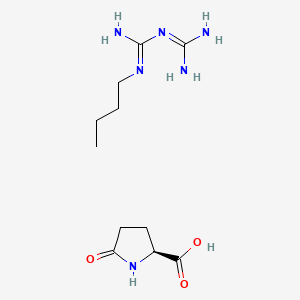
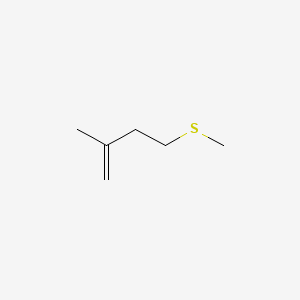
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
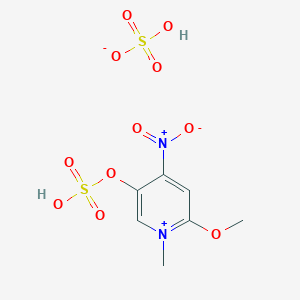
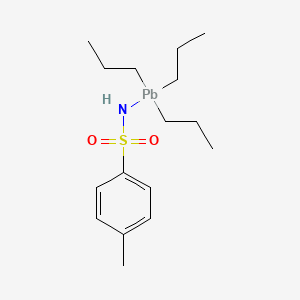
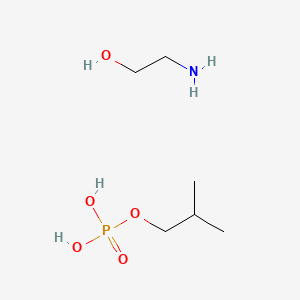

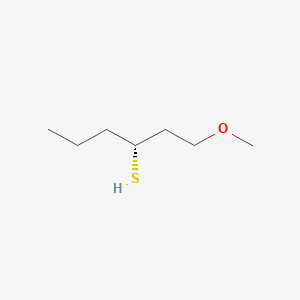
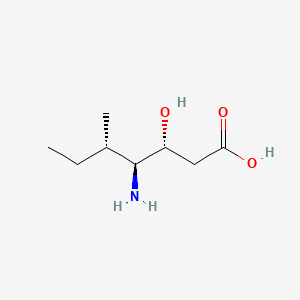
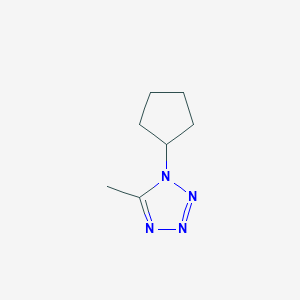
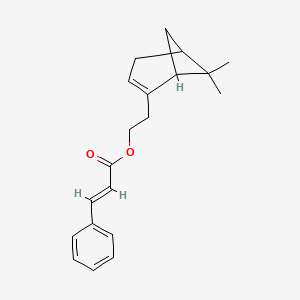
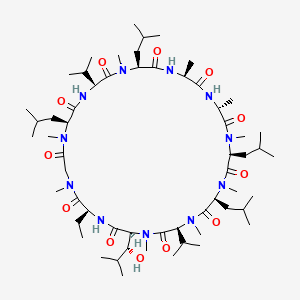
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)
